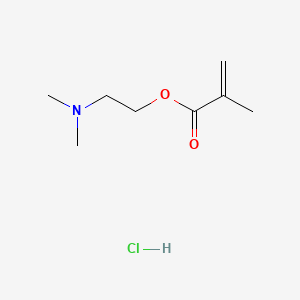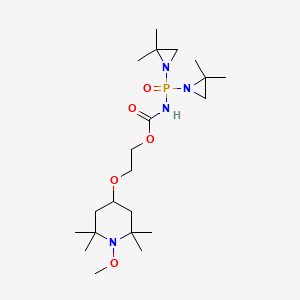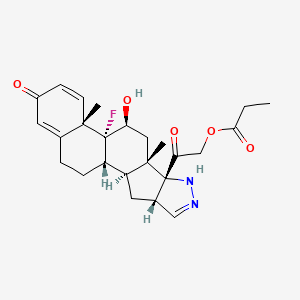
9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-propionate is a synthetic corticosteroid with anti-inflammatory properties. It is structurally related to other corticosteroids and is used in various medical and scientific applications due to its potent biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-propionate involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, pyrazole ring formation, and esterification at the 21-position with propionic acid. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) are used.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as halogenated compounds depending on the specific reaction conditions.
Applications De Recherche Scientifique
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-propionate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a model compound for studying steroid chemistry and synthetic modifications.
Biology: To investigate the effects of corticosteroids on cellular processes and gene expression.
Medicine: In the development of new corticosteroid drugs and formulations.
Industry: As a reference standard in quality control and analytical testing.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then interacts with glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and adhesion molecules that play a role in inflammation and immune regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory properties.
Betamethasone: Structurally similar with comparable biological activity.
Prednisolone: A commonly used corticosteroid with a slightly different structure and potency.
Uniqueness
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-propionate is unique due to its specific fluorination and pyrazole ring, which confer distinct pharmacokinetic and pharmacodynamic properties. These structural features enhance its stability and potency compared to other corticosteroids.
Propriétés
Numéro CAS |
72149-72-5 |
|---|---|
Formule moléculaire |
C25H31FN2O5 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C25H31FN2O5/c1-4-21(32)33-13-20(31)25-15(12-27-28-25)10-18-17-6-5-14-9-16(29)7-8-22(14,2)24(17,26)19(30)11-23(18,25)3/h7-9,12,15,17-19,28,30H,4-6,10-11,13H2,1-3H3/t15-,17-,18-,19-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
VTIPYXVCYWSJQP-VZIBZESUSA-N |
SMILES isomérique |
CCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2 |
SMILES canonique |
CCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


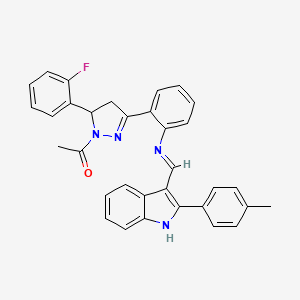
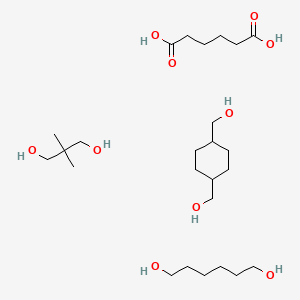

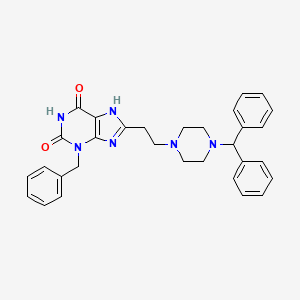
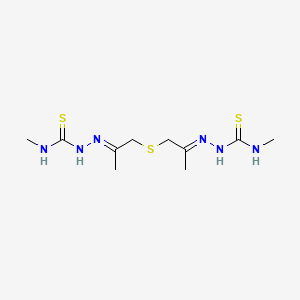

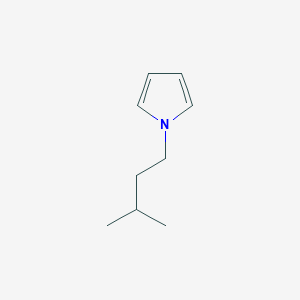


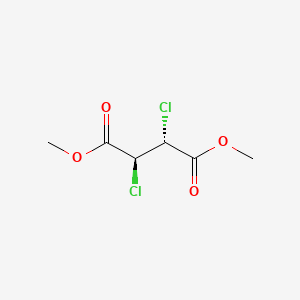
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)
